
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) is a chemical compound with the molecular formula C10H22N2O3 It is known for its unique structure, which includes a hydrazinecarboxylic acid moiety and a 5-hydroxypentyl group esterified with a 1,1-dimethylethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester typically involves the esterification of hydrazinecarboxylic acid with 2-(5-hydroxypentyl)-1,1-dimethylethyl alcohol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common reagents used in this process include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and stringent reaction conditions are crucial to achieve high yields and purity of the final product. The process may also involve purification steps such as distillation or recrystallization to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the hydroxyl and ester groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, methyl ester
- Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, ethyl ester
- Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, propyl ester
Uniqueness
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester is unique due to the presence of the 1,1-dimethylethyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature distinguishes it from other similar compounds and can affect its biological activity and industrial applications.
Eigenschaften
CAS-Nummer |
145525-49-1 |
|---|---|
Molekularformel |
C10H22N2O3 |
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
tert-butyl N-(5-hydroxypentylamino)carbamate |
InChI |
InChI=1S/C10H22N2O3/c1-10(2,3)15-9(14)12-11-7-5-4-6-8-13/h11,13H,4-8H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
YSHDHERBUFHPES-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NNCCCCCO |
Kanonische SMILES |
CC(C)(C)OC(=O)NNCCCCCO |
Synonyme |
Hydrazinecarboxylic acid, 2-(5-hydroxypentyl)-, 1,1-dimethylethyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


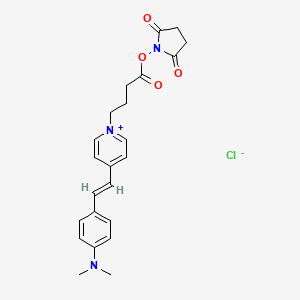
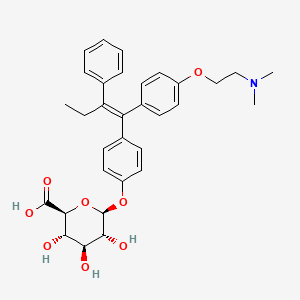
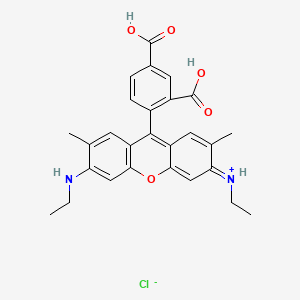
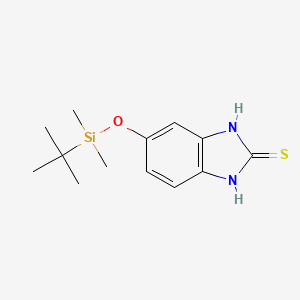

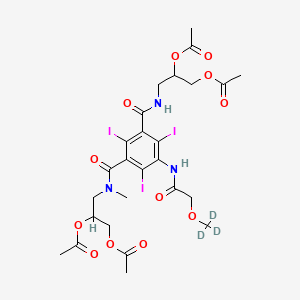

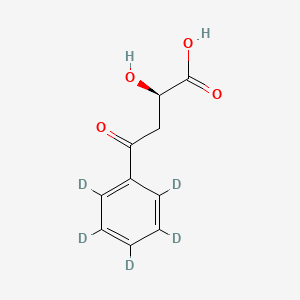
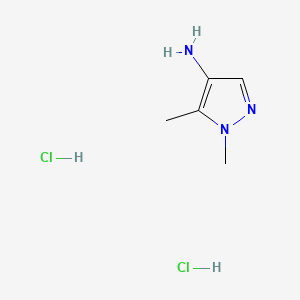
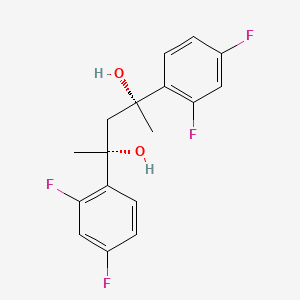
![(2S,3S,4aS,5R,8S,8aR)-5-(Benzyloxy)-2,3-dimethoxy-2,3-dimethylhexahydro-2H-pyrano[3,4-b][1,4]dioxin-8-ol](/img/structure/B586999.png)
